molecular formula C26H37NO3 B13424540 rac-5-Isopropylcarbonyloxymethyl Tolterodine

rac-5-Isopropylcarbonyloxymethyl Tolterodine

Cat. No.: B13424540
M. Wt: 411.6 g/mol
InChI Key: UEMMFPSHISRHIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-5-Isopropylcarbonyloxymethyl Tolterodine: is a chemical compound with the molecular formula C26H37NO3 and a molecular weight of 411.58 g/mol . It is a derivative of tolterodine, a muscarinic receptor antagonist used primarily in the treatment of overactive bladder. This compound is used in various research applications, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-5-Isopropylcarbonyloxymethyl Tolterodine involves the esterification of tolterodine with isobutyric acid. The reaction typically requires the presence of a catalyst, such as dicyclohexylcarbodiimide (DCC) , and a solvent like dichloromethane . The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to ensure the purity and yield of the final product. The compound is then purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: rac-5-Isopropylcarbonyloxymethyl Tolterodine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

rac-5-Isopropylcarbonyloxymethyl Tolterodine is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of rac-5-Isopropylcarbonyloxymethyl Tolterodine involves its interaction with muscarinic receptors. It acts as a competitive antagonist at these receptors, particularly the M2 and M3 subtypes . By inhibiting the action of acetylcholine, it reduces bladder contractions and decreases detrusor pressure, leading to an increase in bladder capacity and a reduction in urinary urgency and frequency .

Comparison with Similar Compounds

Uniqueness: rac-5-Isopropylcarbonyloxymethyl Tolterodine is unique due to its specific esterification, which may confer different pharmacokinetic properties compared to its parent compound and other similar compounds. This modification can affect its absorption, distribution, metabolism, and excretion, potentially leading to differences in efficacy and safety profiles .

Properties

Molecular Formula

C26H37NO3

Molecular Weight

411.6 g/mol

IUPAC Name

[3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxyphenyl]methyl 2-methylpropanoate

InChI

InChI=1S/C26H37NO3/c1-18(2)26(29)30-17-21-12-13-25(28)24(16-21)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3

InChI Key

UEMMFPSHISRHIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OCC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.